molecular formula C9H6BrClN2 B1287983 8-Bromo-4-chloro-2-methylquinazoline CAS No. 221298-75-5

8-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1287983
CAS No.: 221298-75-5
M. Wt: 257.51 g/mol
InChI Key: HHPRCFVJSYYWEM-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-2-methylquinazoline is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential implications in various fields. This compound belongs to the quinazoline family, known for their diverse biological activities. The molecular formula of this compound is C9H6BrClN2, and it has a molecular weight of 257.51 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and anthranilic acid derivatives.

    Cyclization: The intermediate is subjected to cyclization reactions to form the quinazoline core.

    Halogenation: Bromination and chlorination reactions are carried out to introduce the bromo and chloro substituents at the desired positions on the quinazoline ring.

Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-methylquinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

8-Bromo-4-chloro-2-methylquinazoline has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

    Biological Research: The compound is used to investigate biological pathways and molecular targets, contributing to the understanding of disease mechanisms.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

8-Bromo-4-chloro-2-methylquinazoline can be compared with other similar compounds in the quinazoline family:

    2-Methylquinazoline: Lacks the bromo and chloro substituents, resulting in different biological activities and chemical reactivity.

    4-Chloro-2-methylquinazoline: Similar structure but lacks the bromo substituent, leading to variations in its chemical and biological properties.

    8-Bromoquinazoline: Lacks the chloro and methyl substituents, affecting its overall activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPRCFVJSYYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592748
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221298-75-5
Record name 8-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part C: To a suspension of 14.2 g (59.5 mmol) of 2-methyl-4-hydroxy-8-bromo-quinazoline in 300 ml of benzene, 16 ml (120 mmol) of dimethylaniline and 6 ml (64 mmol) of phosphorus oxychloride were added under nitrogen. The light yellow solution resulting after heating to 80° C. while stirring was further heated at 80° C. for 3 hours. After cooling to room temperature 500 ml of benzene were added. The solution was extracted three times with 300 ml of 20% NaOH/water and 200 ml of water. The organic layer was dried over magnesium sulphate and concentrated in vacuo. The product was purified by column chromatography over silicagel using ether/petroleum-ether 1:9 as the eluent. A total of 12.3 g of 2-methyl-4-chloro-8-bromo-quinazoline was obtained as a white solid (80% yield).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

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